3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and its interactions with other molecules .Applications De Recherche Scientifique
- This compound has been investigated for its potential as an anticancer agent. Researchers have tested its effects on human cancer cell lines, particularly gynecological cancers. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (a new heterocyclic system) was achieved using a retro Diels–Alder procedure. This novel system may find applications in drug discovery and materials science .
- The compound’s synthesis involves a one-pot, three-step cascade process that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne). This atom-efficient approach is valuable for designing complex molecules .
- The stereochemistry and relative configurations of synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the spatial arrangement of atoms is crucial for drug design and bioactivity prediction .
- Researchers can explore modifications of this compound’s structure to enhance its pharmacological properties. Rational design efforts may lead to derivatives with improved bioavailability, selectivity, and safety profiles .
- While initial studies focused on cancer cell lines, it’s essential to investigate other biological activities. Researchers can explore antimicrobial, anti-inflammatory, or neuroprotective effects, broadening the compound’s potential applications .
Anticancer Activity
Heterocyclic System Synthesis
Atom-Economical Cascade Reactions
Stereochemistry Determination
Drug Design and Optimization
Biological Evaluation Beyond Cancer
Mécanisme D'action
Orientations Futures
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the synthesis of the triazoloquinazoline ring system followed by the addition of the fluorophenyl and benzyl groups. The final step involves the introduction of the carboxamide group.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "2-fluoroaniline", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "8-bromo-2-chloroquinazoline" ], "Reaction": [ "Step 1: Synthesis of 4-(methylthio)benzylidenehydrazine by reacting 4-(methylthio)benzaldehyde with hydrazine hydrate.", "Step 2: Synthesis of 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 2-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with 4-(methylthio)benzylidenehydrazine.", "Step 3: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with 4-(methylthio)benzyl chloride in the presence of sodium hydroxide.", "Step 4: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reacting 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with acetic anhydride followed by treatment with sodium hydroxide and 8-bromo-2-chloroquinazoline." ] } | |
Numéro CAS |
1030105-93-1 |
Nom du produit |
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Formule moléculaire |
C24H18FN5O2S |
Poids moléculaire |
459.5 |
Nom IUPAC |
3-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18FN5O2S/c1-33-16-9-6-14(7-10-16)13-26-23(31)15-8-11-18-20(12-15)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.